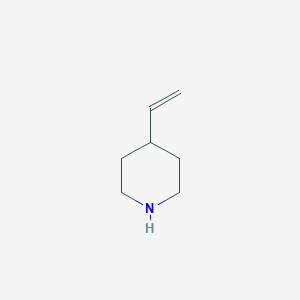

4-Ethenylpiperidine

説明

4-Ethenylpiperidine is a piperidine derivative characterized by an ethenyl (vinyl) group at the 4-position of the six-membered saturated heterocyclic ring. Piperidine scaffolds are ubiquitous in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets . The ethenyl group may confer unique reactivity, enabling participation in cycloaddition or polymerization reactions, and influencing lipophilicity and electronic properties compared to other substituents.

特性

分子式 |

C7H13N |

|---|---|

分子量 |

111.18 g/mol |

IUPAC名 |

4-ethenylpiperidine |

InChI |

InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,7-8H,1,3-6H2 |

InChIキー |

IDPBFZZIXIICIH-UHFFFAOYSA-N |

正規SMILES |

C=CC1CCNCC1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Piperidine Derivatives

4-Aryl-Substituted Piperidines

- Example : 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 4-(4-Fluorophenyl)piperidine derivatives .

- Key Differences: Electronic Effects: Aryl groups (e.g., nitrophenyl, fluorophenyl) introduce strong electron-withdrawing or donating effects, altering the piperidine ring’s basicity. Biological Activity: Aryl-substituted piperidines often target CNS receptors (e.g., opioid analogs in ). The ethenyl group may instead facilitate covalent binding or serve as a synthetic handle for further functionalization.

4-Ester/Carboxylate-Substituted Piperidines

- Example : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid and Ethyl piperidine-4-carboxylate derivatives .

- Key Differences: Solubility and Reactivity: Ester groups enhance hydrophilicity (TPSA ~50 Ų for carboxylates ) but are prone to hydrolysis. The ethenyl group increases hydrophobicity (predicted logP ~1.5–2.0) and may undergo addition reactions. Applications: Carboxylates are common in prodrugs (e.g., fentanyl precursors in ), whereas ethenyl derivatives could serve as monomers for polymeric drug delivery systems.

4-Alkyl-Substituted Piperidines

- Example : Piperidine, 4-(phenylmethyl)- (benzyl-substituted) and 2,2,6,6-tetramethylpiperidin-4-yl acetate .

- Key Differences :

- Steric Effects : Bulky substituents (e.g., tetramethyl groups) restrict ring conformation, impacting target binding. The smaller ethenyl group minimizes steric hindrance, favoring flexible interactions.

- Metabolic Stability : Benzyl groups may undergo oxidative metabolism, while ethenyl groups could resist degradation, improving pharmacokinetics.

Data Table: Comparative Analysis

Research Findings

- Synthetic Accessibility : 4-Substituted piperidines are typically synthesized via nucleophilic substitution (e.g., alkylation of piperidine) or transition-metal-catalyzed coupling . For 4-Ethenylpiperidine, a plausible route involves Heck coupling or vinylation of 4-bromopiperidine.

- Biological Activity : Piperidine derivatives with aryl or amide groups (e.g., fentanyl analogs in ) show potent analgesic activity, while ethenyl-substituted analogs may lack direct receptor affinity but serve as precursors for bioactive molecules .

- Physicochemical Properties : The ethenyl group balances lipophilicity and reactivity, making it suitable for materials science applications (e.g., conductive polymers) compared to polar esters or bulky aryl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。